Clofiliumphosphate

Description

Evolution of Antiarrhythmic Compound Research

The journey to understand and treat cardiac arrhythmias has a long history, with early remedies derived from botanical sources. For instance, cinchona bark, the source of quinine, was used to treat palpitations as early as 1749. oup.comozemedicine.com The empirical observations of the antiarrhythmic properties of various substances led to the development of more refined derivatives. oup.com This evolution saw the introduction of compounds like procainamide (B1213733), lidocaine, and bretylium. oup.comozemedicine.com

A significant milestone in antiarrhythmic drug research was the development of classification systems to categorize these agents based on their mechanisms of action. nih.gov The most widely recognized is the Vaughan Williams classification, introduced in the late 1960s and early 1970s. nih.govwikipedia.orgox.ac.uk This system, sometimes referred to as the Singh-Vaughan Williams classification, initially grouped drugs into four main classes based on their effects on the cardiac action potential. oup.comwikipedia.org

The development of antiarrhythmic drugs has not been without its challenges. Landmark clinical trials in the early 1990s, such as the Cardiac Arrhythmia Suppression Trial (CAST), revealed increased mortality in certain patient populations treated with some Class I and Class III agents, highlighting the potential for proarrhythmic effects. oup.com This led to a greater emphasis on understanding the complex pharmacology of these drugs and the development of agents with improved safety profiles. nih.govfrontiersin.org Research has since focused on developing drugs with greater selectivity for specific ion channels or tissues. nih.gov

Historical Context of Clofiliumphosphate in Medicinal Chemistry Research

Clofilium (B1199958) phosphate (B84403) emerged from the ongoing efforts within medicinal chemistry to develop novel antiarrhythmic agents with specific mechanisms of action.

Classification within Antiarrhythmic Agents

Clofilium phosphate is classified as a Class III antiarrhythmic agent. ncats.io The primary mechanism of action for Class III drugs is the blockade of potassium (K+) channels, which leads to a prolongation of the action potential duration and the effective refractory period of cardiac cells. wikipedia.orgcvpharmacology.comduke.edu This action is distinct from other classes, such as Class I agents that block sodium channels, Class II agents (beta-blockers) that antagonize the sympathetic nervous system, and Class IV agents that block calcium channels. wikipedia.orgcvpharmacology.com

The Vaughan Williams classification provides a framework for understanding the electrophysiological effects of antiarrhythmic drugs.

Data sourced from multiple reputable sources. wikipedia.orgcvpharmacology.com

Early Research Landscape and Compound Identification

Clofilium phosphate was identified as a promising antiarrhythmic compound through dedicated research programs. An experimental drug developed by Eli Lilly and Company, it was recognized as a member of a new class of antiarrhythmic drugs with a mechanism of action centered on blocking the outward potassium current. purdue.edu Early studies in the 1980s demonstrated that clofilium selectively prolongs the action potential duration and effective refractory period in cardiac tissues. duke.edu

Research conducted on canine models showed that clofilium could elevate the ventricular fibrillation threshold and, in some instances, permit spontaneous conversion from ventricular fibrillation to a normal sinus rhythm. duke.edu These initial findings highlighted its potential as an antifibrillatory agent. umich.eduahajournals.org The compound, chemically known as 4-chloro-N,N-diethyl-N-heptyl-benzenebutanaminium phosphate, was synthesized as part of the exploration of quaternary ammonium (B1175870) compounds for therapeutic purposes. duke.edutheswissbay.ch

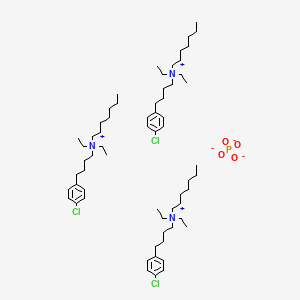

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C63H111Cl3N3O4P |

|---|---|

Molecular Weight |

1111.9 g/mol |

IUPAC Name |

4-(4-chlorophenyl)butyl-diethyl-heptylazanium;phosphate |

InChI |

InChI=1S/3C21H37ClN.H3O4P/c3*1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20;1-5(2,3)4/h3*14-17H,4-13,18-19H2,1-3H3;(H3,1,2,3,4)/q3*+1;/p-3 |

InChI Key |

SLOWBFFBASJEAL-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.[O-]P(=O)([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Clofiliumphosphate and Analogues

Established Synthetic Pathways of Clofilium (B1199958) Phosphate (B84403)

The synthesis of clofilium phosphate is a multi-step process that begins with readily available starting materials and involves several key chemical transformations to construct the final quaternary ammonium (B1175870) salt.

Multi-Step Synthesis Processes

A plausible synthetic route to clofilium phosphate commences with the Friedel-Crafts acylation of chlorobenzene (B131634) with succinic anhydride. wikipedia.org This reaction, typically catalyzed by a Lewis acid such as aluminum chloride, forms 4-(4-chlorophenyl)-4-oxobutanoic acid. The ketone functionality in this intermediate can then be reduced, for instance, through a Clemmensen or Wolff-Kishner reduction, to yield 4-(4-chlorophenyl)butanoic acid.

Subsequent steps involve the conversion of the carboxylic acid to an amide, followed by reduction to the corresponding amine. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with diethylamine (B46881) to form the N,N-diethyl amide. Reduction of this amide, commonly with a powerful reducing agent like lithium aluminum hydride (LiAlH4), affords the tertiary amine, 4-chloro-N,N-diethylbenzenebutanamine. prepchem.com

The final steps involve the quaternization of the tertiary amine with a suitable heptyl halide, such as 1-bromoheptane (B155011) or 1-iodoheptane, to introduce the heptyl group and form the quaternary ammonium cation. The concluding step is a salt exchange reaction, where the halide anion is replaced with a phosphate anion to yield the final product, clofilium phosphate.

Key Chemical Transformations and Intermediates

The synthesis of clofilium phosphate hinges on several pivotal chemical reactions and the isolation of key intermediates.

Key Transformations:

Friedel-Crafts Acylation: The initial carbon-carbon bond formation between the aromatic ring and the butanoyl chain.

Reduction of Ketone: Conversion of the keto group to a methylene (B1212753) group to form the saturated alkyl chain.

Amidation and Amide Reduction: A two-step process to introduce the diethylamino functionality.

Quaternization: The formation of the quaternary ammonium salt, which is essential for the compound's activity.

Anion Exchange: The final step to introduce the phosphate counter-ion.

Key Intermediates:

| Intermediate Compound Name | Chemical Structure | Role in Synthesis |

| Succinic anhydride | C4H4O3 | Starting material providing the four-carbon chain. wikipedia.org |

| 4-(4-chlorophenyl)-4-oxobutanoic acid | C10H9ClO3 | Product of the Friedel-Crafts acylation. |

| 4-(4-chlorophenyl)butanoic acid | C10H11ClO2 | Intermediate after reduction of the ketone. |

| 4-chloro-N,N-diethylbenzenebutanamine | C14H22ClN | The tertiary amine precursor to clofilium. prepchem.com |

| 4-chloro-N,N-diethyl-N-heptylbenzenebutanaminium halide | C21H37ClN | The quaternary ammonium halide salt formed before anion exchange. |

Synthetic Strategies for Clofilium Phosphate Analogues

The synthesis of clofilium analogues is primarily driven by the need to understand structure-activity relationships (SAR), particularly concerning the compound's interaction with ion channels like the hERG potassium channel, and to potentially develop new therapeutic agents with improved selectivity and safety profiles.

Structural Modifications for Research Exploration

A significant body of research has focused on modifying the structure of clofilium to probe the chemical determinants of its biological activity. A study by Louvel et al. (2013) involved the synthesis of 40 derivatives of clofilium to investigate the impact of structural rigidity and the nature of the linkers on hERG channel blockade. acs.org

These modifications primarily target the n-butyl linker connecting the chlorophenyl ring to the quaternary nitrogen. For instance, the introduction of triple bonds and oxygen atoms into this linker was shown to significantly decrease affinity for the hERG channel. acs.org This suggests that the flexibility and lipophilicity of this linker are crucial for high-affinity binding.

Another approach involves the synthesis of analogues where the aromatic moiety is altered. For example, a fluoro-clofilium derivative has been synthesized for use as a positron-emitting tracer to monitor hERG channels in vivo. researchgate.net

The synthesis of these analogues often follows a convergent strategy, where the modified aromatic or linker fragment is prepared separately and then coupled with the appropriate amine precursor, followed by quaternization. For example, the synthesis of an unsaturated analogue, (E)-4-(4-Chlorophenyl)-N,N-diethyl-N-heptyl-2-buten-1-aminium chloride, was achieved by reacting a mixture of 1-chloro-4-(4-chloro-2-butenyl)benzene and 1-chloro-4-(2-chloro-3-butenyl)benzene (B8556066) with N,N-diethyl-1-heptanamine. prepchem.com

Methodological Advancements in Analogue Synthesis

Advancements in synthetic methodologies have facilitated the efficient creation of libraries of clofilium analogues for high-throughput screening and detailed pharmacological evaluation. These advancements include the use of modern cross-coupling reactions to construct the core scaffolds and efficient methods for functional group interconversion.

The development of solid-phase synthesis techniques, while not explicitly reported for clofilium analogues, represents a potential avenue for the rapid generation of diverse derivatives. Furthermore, the application of computational modeling and quantitative structure-activity relationship (QSAR) studies helps to guide the design of new analogues with desired properties, making the synthetic efforts more targeted and efficient.

The table below summarizes some of the structural modifications made to the clofilium scaffold and the synthetic rationale behind them.

| Analogue Type | Structural Modification | Synthetic Approach | Research Purpose | Reference |

| Rigidified Linker Analogues | Introduction of triple bonds in the n-butyl linker. | Multi-step synthesis involving the creation of alkyne-containing building blocks. | To reduce hERG channel affinity by decreasing linker flexibility. | acs.org |

| Oxygenated Linker Analogues | Incorporation of ether linkages in the n-butyl chain. | Synthesis of oxygen-containing linkers followed by coupling to the amine. | To investigate the role of linker polarity and hydrogen bonding potential on hERG blockade. | acs.org |

| Fluorinated Analogue | Replacement of a hydrogen atom with fluorine on the aromatic ring. | Synthesis of a fluorinated precursor followed by the standard synthetic route. | To create a radiolabeled tracer for in vivo imaging of hERG channels. | researchgate.net |

| Unsaturated Linker Analogue | Introduction of a double bond in the n-butyl linker. | Reaction of a chloro-alkenylbenzene derivative with the corresponding tertiary amine. | To study the effect of conformational constraints on biological activity. | prepchem.com |

Molecular Mechanisms and Biological Targets of Clofiliumphosphate

General Mechanism of Action: Potassium Channel Blockade

Clofilium (B1199958) phosphate (B84403) is a quaternary ammonium (B1175870) compound that functions as a potassium channel blocker. ncats.ioncats.io This action classifies it as a class III antiarrhythmic agent. ncats.ioncats.io Its primary effect is the prolongation of the action potential duration in cardiac tissues, which it achieves by blocking potassium efflux through various potassium channels. ncats.ioncats.ioahajournals.org This blockade leads to an increase in the effective refractory period in both the atria and ventricles without significantly altering conduction time. ncats.ioncats.io While recognized for its potassium channel blocking properties, some studies suggest that at higher concentrations, clofilium may have effects unrelated to potassium channel blockade, such as triggering acid release in certain cell types and inducing apoptosis. psu.edunih.gov

Specific Ion Channel Modulation by Clofiliumphosphate

Clofilium phosphate exhibits a complex interaction profile with various specific ion channels, primarily focusing on different subtypes of potassium channels.

Clofilium is a known blocker of delayed rectifier potassium currents (I_K). ahajournals.org In atrial tumor myocytes, clofilium blocks the rapid component of the delayed rectifier current (I_Kr) in a dose-dependent manner, with a reported IC50 of 1.25 µM. nih.gov This block is voltage-dependent, suggesting that the drug likely binds to the channel in its open state. nih.gov The block can be irreversible at higher concentrations (≥ 50 µM) and partially reversible at lower doses. nih.gov

In cultured murine cortical neurons, clofilium acts as an open channel blocker, preferentially blocking the steady-state I_K current. ahajournals.org At a concentration of 0.1 µmol/L, it suppressed 36±7% of the I_K without affecting the fast-inactivating I_A current. ahajournals.org Studies on Chinese hamster ovary cells stably transfected with the human Kv1.5 delayed rectifier K+ channel gene (a component of the I_Kur current in the human atrium) revealed that clofilium inhibits the current by accelerating apparent channel inactivation. ahajournals.orgnih.gov The block was more potent from the intracellular side, with a steady-state half-inhibition concentration of 140 ± 80 nM in inside-out patches compared to 840 ± 390 nM in outside-out patches. nih.gov

Table 1: Effect of Clofilium on Delayed Rectifier Potassium Channels (I_K)

| Cell Type | Channel Subtype | Effect | IC50 / Concentration | Key Findings |

|---|---|---|---|---|

| Atrial Tumor Myocytes (AT-1 cells) | I_Kr | Blockade | 1.25 µM | Voltage-dependent block, likely binds to open state. nih.gov |

| Murine Cortical Neurons | I_K | Suppression | 0.1 µmol/L (36±7% suppression) | Preferentially blocks steady-state current. ahajournals.org |

| CHO cells (expressing human Kv1.5) | Kv1.5 (I_Kur) | Inhibition | 140 ± 80 nM (intracellular) | More potent block from the intracellular side. nih.gov |

The effect of clofilium on the transient outward potassium current (I_to) is unique. In Xenopus oocytes expressing a cloned Ito-type cardiac K+ channel (RHK1), extracellular application of clofilium showed a dual effect. nih.gov While it slightly inhibited the current at a membrane potential of +60 mV from a holding potential of -80 mV, it unexpectedly enhanced the current in a dose-dependent manner (219 +/- 39% of control at 100 µM) from a holding potential of -60 mV. nih.gov This enhancement is thought to be due to a shift in the inactivation curve in the depolarizing direction, which increases the proportion of channels in the resting state during steady depolarization. nih.gov A tertiary ammonium analogue of clofilium, LY97119, did not produce this enhancing effect and only inhibited the current. nih.gov Clofilium and its tertiary homologue have also been shown to block I_to in rat ventricular myocytes. umich.eduoup.com

Evidence suggests that clofilium can also modulate ATP-dependent potassium channels (K_ATP). umich.edu These channels, composed of Kir6.x and SUR subunits, are gated by intracellular nucleotides like ATP and ADP. wikipedia.org In alveolar and bronchial epithelial cells, K_ATP channels, along with KvLQT1 channels, are upregulated by Epidermal Growth Factor (EGF), and their activation has been shown to enhance cell migration. nih.gov While direct mechanistic studies of clofilium on K_ATP channels are less detailed in the provided context, its involvement in processes regulated by these channels, such as cell migration and the response to metabolic stress, points to a potential interaction. nih.gov

Clofilium is a potent blocker of the human ether-a-go-go-related gene (HERG) potassium channels, which are responsible for the I_Kr current. nih.govresearchgate.net Blockade of HERG channels is a critical mechanism for many class III antiarrhythmic drugs. nih.gov The binding site for clofilium on the HERG channel is located within the central cavity of the channel. nih.gov Specific amino acid residues on the S6 domain, namely Tyr652 and Phe656, are crucial for this interaction. nih.govjst.go.jp Additionally, pore helix residues such as Thr623, Ser624, and Val625 are important components of the drug-binding site, particularly for drugs with polar substituents like the halogen in clofilium. nih.gov The interaction is characterized by a remarkably slow time course for recovery from block, which is attributed to drug trapping within the channel. nih.gov

Table 2: Clofilium Interaction with HERG Potassium Channels

| Feature | Description | Reference |

|---|---|---|

| Binding Site | Central cavity of the channel. | nih.gov |

| Key Residues | S6 Domain: Tyr652, Phe656; Pore Helix: Thr623, Ser624, Val625. | nih.govjst.go.jp |

| Block Characteristics | Potent block with a slow recovery time due to drug trapping. | nih.gov |

Clofilium's activity extends to other potassium channels, including those encoded by KCNA5 (Kv1.5) and KCNQ1 (KvLQT1). The KCNA5 gene encodes the Kv1.5 potassium channel, which is a component of the ultrarapid delayed rectifier current (I_Kur) in the human atrium. researchgate.net As previously mentioned, clofilium blocks human Kv1.5 channels expressed in CHO cells. nih.gov

KvLQT1, encoded by the KCNQ1 gene, is another cardiac potassium channel that can be affected. researchgate.net This channel is inhibited by clofilium. nih.gov In epithelial cells, the KvLQT1 channel is activated by cAMP and inhibited by chromanol 293B and clofilium. nih.gov

Sodium Channel Interactions (e.g., Batrachotoxin-activated Na+ Channels)

While primarily classified as a potassium channel blocker, clofilium phosphate's interactions are not exclusively limited to these channels. Research indicates a complex interplay with other ion channels, including sodium channels. For instance, similarities have been noted between the action of clofilium and the block of batrachotoxin-modified sodium channels, where hydrophobic interactions are thought to play a significant role. ahajournals.org This suggests a potential, albeit less primary, mechanism of action involving sodium channels. ahajournals.org

In some experimental models, such as in guinea pig ventricular myocytes, clofilium has demonstrated inhibitory effects on voltage-gated sodium currents. ahajournals.org However, it is noteworthy that these findings were not consistently replicated in other studies involving acutely isolated ventricular cells. ahajournals.org Furthermore, at high concentrations, clofilium's effects might become less specific, potentially including the non-specific inhibition of Na+,K+-ATPase. ahajournals.org The prolonged duration of the action potential induced by some agents can be reversed by the application of tetrodotoxin, a potent sodium channel blocker, indicating an indirect influence on sodium permeability in the cardiac cell membrane. researchgate.net

Electrophysiological Effects at the Cellular Level

Clofilium phosphate exerts significant and selective effects on the electrophysiological properties of cardiac cells, which underpin its antiarrhythmic actions. These effects are most prominently observed in the prolongation of the action potential and the effective refractory period.

Action Potential Duration Prolongation

A hallmark electrophysiological effect of clofilium is the marked prolongation of the action potential duration (APD). researchgate.netduke.edu This effect is observed across various cardiac tissues, including ventricular muscle and Purkinje fibers. researchgate.net Studies on canine Purkinje fibers have shown that clofilium can prolong the APD by a maximum of 35%. researchgate.net This prolongation is a key factor in its classification as a Class III antiarrhythmic agent. duke.edu

The mechanism behind this prolongation is primarily attributed to the blockade of potassium channels, which are responsible for repolarization. ncats.iowur.nl By inhibiting the outward potassium current, clofilium delays the repolarization phase of the action potential, thereby extending its total duration. physiology.org This effect is often more pronounced at slower stimulation rates. researchgate.net In studies involving Langendorff-perfused hearts, treatment with the potassium channel blocker clofilium resulted in APD prolongation and increased Ca2+/Calmodulin-dependent protein kinase II (CaMKII) activity compared to control hearts paced at the same frequency. physiology.org

Effective Refractory Period Elongation

Concurrent with the prolongation of the action potential duration, clofilium significantly elongates the effective refractory period (ERP) of cardiac cells. researchgate.netduke.edu The ERP is the interval during which a cardiac cell is unresponsive to a new stimulus. By extending the ERP, clofilium reduces the ability of the heart to respond to premature or rapid ectopic beats, a common trigger for arrhythmias.

This effect has been consistently demonstrated in various experimental settings. In canine Purkinje fibers, clofilium prolonged the ERP in parallel with the APD. researchgate.net Similarly, in human studies, intravenous administration of clofilium phosphate led to an increase in both atrial and ventricular effective refractory periods. nih.gov This selective prolongation of refractoriness without significant effects on conduction time is a key characteristic of its antiarrhythmic profile. ncats.ionih.gov

Effects on Cardiac Impulse Conduction

A distinguishing feature of clofilium's electrophysiological profile is its minimal effect on cardiac impulse conduction. nih.govumich.edu Unlike many other antiarrhythmic agents that slow conduction velocity, clofilium selectively prolongs refractoriness without significantly altering the speed at which electrical impulses travel through cardiac tissue. duke.edunih.gov

Studies in both animal models and human subjects have confirmed this characteristic. In patients receiving clofilium, conduction time remained unchanged in atrial tissue, ventricular tissue, the atrioventricular (AV) node, and the His-Purkinje system. nih.gov Similarly, in isolated canine Purkinje fibers, clofilium did not alter the conduction velocity of impulses. duke.edu This property is considered advantageous as it avoids the proarrhythmic potential associated with slowed conduction, which can facilitate re-entrant arrhythmias.

Modulation of Myocardial Excitability

Clofilium modulates myocardial excitability primarily through its profound effects on the refractory period. duke.eduosf.io By prolonging the ERP, it decreases the window during which the myocardium can be excited by a premature stimulus. duke.edu This reduction in excitability is a crucial mechanism for suppressing re-entrant arrhythmias. duke.edu

While clofilium significantly increases the ventricular fibrillation threshold, it does not appear to alter other parameters of excitability such as the rate of rise of the action potential (Vmax) or the resting membrane potential. researchgate.netduke.edu Studies on canine Purkinje fibers have shown that even at concentrations that maximally prolong the APD, clofilium does not influence Vmax, elicited from either normal or depolarized resting potentials. duke.edu This indicates a highly selective action on the repolarization phase of the action potential, without affecting the initial rapid depolarization phase that governs excitability. duke.edu

Impact on Purkinje Fiber Electrophysiology

Clofilium has marked and specific effects on the electrophysiology of Purkinje fibers, which are a critical component of the heart's conduction system. In normal canine Purkinje fibers, clofilium produces a significant, concentration-dependent prolongation of both the action potential duration (APD) and the effective refractory period (ERP). researchgate.netnih.gov This effect can reach a maximum of a 35% increase. researchgate.net

Notably, clofilium's impact on Purkinje fibers is selective. It does not significantly alter the maximum rate of rise of the action potential (Vmax), the action potential amplitude, the resting potential, or the rate of diastolic depolarization in spontaneously firing Purkinje fibers. researchgate.netnih.gov This selectivity highlights its primary action on the repolarization phase.

In the context of myocardial ischemia, clofilium demonstrates a potentially beneficial effect. In dogs with induced myocardial infarction, the APD of surviving Purkinje fibers in the infarcted zone is typically longer than in the normal zone. nih.gov Clofilium increases the APD in both normal and ischemic zones, but the effect is more pronounced in the normal area. nih.gov This action reduces the disparity in APD between the two zones, which is a factor that can contribute to the development of re-entrant arrhythmias. nih.gov Similarly, the ERP is increased in both zones, with a greater effect in the normal area. nih.gov

The table below summarizes the effects of Clofilium on the electrophysiological parameters of canine Purkinje fibers in normal and ischemic conditions.

| Parameter | Normal Fibers (Control) | Normal Fibers (with Clofilium 3 x 10⁻⁸ M) | Ischemic Fibers (Control) | Ischemic Fibers (with Clofilium 3 x 10⁻⁸ M) |

| Action Potential Duration (APD) | 325 msec | 470 msec | Longer than normal | Increased, but less than in normal fibers |

| Effective Refractory Period (ERP) | 277 msec | 404 msec | Longer than normal | Increased, but less than in normal fibers |

| Vmax | No significant change | No significant change | No significant change | No significant change |

| Resting Potential | No significant change | No significant change | No significant change | No significant change |

Data compiled from studies on canine Purkinje fibers. researchgate.netnih.gov

Preclinical Pharmacological Investigations of Clofiliumphosphate

In Vitro Electrophysiological Studies

In vitro studies have been crucial in elucidating the direct actions of Clofilium (B1199958) phosphate (B84403) on the electrical activity of the heart, independent of systemic physiological influences. These studies have consistently demonstrated its effects on repolarization across different cardiac cell types and preparations.

Isolated Cardiac Tissue Preparations

Examinations using isolated cardiac tissues have allowed for a detailed analysis of how Clofilium phosphate alters the electrophysiological characteristics of different regions of the heart.

Investigations using isolated ventricular myocytes have explored the selectivity of Clofilium phosphate's actions. In guinea pig ventricular myocytes, Clofilium has been shown to selectively block the rapidly activating delayed rectifier potassium current (IKr), with less effect on other ion currents at therapeutic concentrations. researchgate.net Some reports have noted inhibitory effects on voltage-gated Na+ and Ca2+ currents in guinea pig ventricular myocytes, though these findings were not consistently replicated in other studies on acutely isolated ventricular cells. ahajournals.org

| Preparation | Species | Key Findings |

| Ventricular Myocytes | Guinea Pig | Selective block of the rapidly activating delayed rectifier potassium current (IKr). researchgate.net |

| Acutely Isolated Ventricular Cells | Not Specified | Did not replicate the inhibitory effects on Na+ and Ca2+ currents seen in other guinea pig myocyte studies. ahajournals.org |

Studies on isolated papillary muscles have provided insights into the effects of Clofilium phosphate on ventricular muscle tissue. In experiments using right ventricular guinea pig papillary muscles, Clofilium phosphate at a concentration of 1.0 x 10-5 M was found to significantly prolong the effective refractory period (ERP) by 24 milliseconds. nih.gov Unlike some other antiarrhythmic agents, it did not significantly affect developed tension or excitability at this concentration. nih.gov Further studies on guinea pig papillary muscle confirmed that Clofilium phosphate prolongs the action potential. researchgate.net

| Preparation | Species | Concentration | Key Electrophysiological Effect |

| Right Ventricular Papillary Muscle | Guinea Pig | 1.0 x 10-5 M | Significant prolongation of Effective Refractory Period (ERP) by 24 ms (B15284909). nih.govresearchgate.net |

| Papillary Muscle | Guinea Pig | Not Specified | Prolongation of the action potential. researchgate.net |

Canine Purkinje fibers have been a primary model for investigating Clofilium's effects. In normal superfused canine Purkinje fibers, Clofilium selectively prolonged the action potential duration (APD) and ERP by a maximum of 35%. researchgate.net This effect reached equilibrium in approximately 61 minutes and was not readily reversible upon superfusion with a drug-free medium. researchgate.net Importantly, at a concentration of 3 x 10-7 M, Clofilium did not alter the resting potential, the maximum rate of rise of phase 0 (Vmax), or the action potential amplitude. researchgate.netduke.edu The conduction velocity also remained unchanged. duke.edu Studies on ischemic canine Purkinje fibers further demonstrated that Clofilium prolongs the APD in these pathological tissues as well. duke.edu

| Preparation | Species | Key Findings |

| Normal Canine Purkinje Fibers | Dog | Prolonged Action Potential Duration (APD) and Effective Refractory Period (ERP) by up to 35%. researchgate.net |

| Normal Canine Purkinje Fibers | Dog | No significant change in Vmax, resting potential, or amplitude at 3 x 10-7 M. researchgate.netduke.edu |

| Ischemic Canine Purkinje Fibers | Dog | Prolonged Action Potential Duration (APD). duke.edu |

Research on isolated atrial muscle has shown that Clofilium also affects atrial electrophysiology. In isolated rabbit atrial muscle, Clofilium demonstrated a depressant effect on chronotropic and inotropic functions at certain concentrations. researchgate.net It has been established that Clofilium increases the atrial effective refractory period without altering conduction time, an action consistent with its Class III antiarrhythmic properties. ncats.ioncats.io

| Preparation | Species | Key Electrophysiological Effect |

| Atrial Muscle | Rabbit | Depressant effects at certain concentrations. researchgate.net |

| Atrial Tissue | Human | Increases atrial effective refractory period without changing conduction time. ncats.ioncats.ionih.gov |

Cellular Models

At the cellular level, Clofilium is recognized as an open channel blocker of voltage-gated K+ channels. ahajournals.org In studies utilizing cellular models to investigate neuronal injury, 0.1 μmol/L Clofilium suppressed the steady-state delayed rectifier K+ current (IK) by 36% without affecting the fast inactivating IA current. ahajournals.org This concentration did not alter the resting membrane potential. ahajournals.org The mechanism of action is linked to its ability to block specific potassium channels, such as the HERG channel, which is crucial for cardiac repolarization. revespcardiol.org This blocking action leads to a prolongation of the action potential, which is the hallmark of its electrophysiological profile. psu.edu

Human Airway Epithelial Cell Line Investigations (e.g., Calu-3)

The Calu-3 cell line, derived from a human lung adenocarcinoma, serves as a valuable in vitro model for studying the functions of human airway epithelial cells, including ion secretion. wikipedia.orgnih.gov These cells form polarized monolayers and are known to express the cystic fibrosis transmembrane conductance regulator (CFTR). wikipedia.orgnih.gov

In studies investigating ion transport pathways in epithelial cells, clofilium has been used as a pharmacological tool. For instance, in the human pancreatic duct adenocarcinoma cell line HPAF, which, like Calu-3 cells, is used to study epithelial transport, clofilium (100 µM) was shown to block a type of potassium (K+) channel. physiology.org This suggests a role for clofilium-sensitive K+ channels in maintaining the necessary electrochemical gradient for anion secretion. physiology.org While direct studies on Calu-3 cells and clofilium phosphate are not extensively detailed in the provided context, the compound's known action on K+ channels in similar epithelial models highlights its utility in dissecting the components of ion transport. physiology.org

Human Mesenchymal Stem Cell Research

Human mesenchymal stem cells (hMSCs) are under investigation for their potential in regenerative medicine, including cardiac repair. Understanding their electrophysiological properties is crucial for such applications. Research on undifferentiated hMSCs has revealed a specific pattern of ion channel expression. nih.govresearchgate.net

Assessment of Ion Channel Currents via Patch Clamp Techniques

The patch-clamp technique has been instrumental in elucidating the mechanism of action of clofilium at the molecular level. These studies have primarily focused on its effects on potassium channels in cardiac myocytes.

Clofilium acts as a potent blocker of potassium efflux through cell membranes, which prolongs the duration of the action potential. nih.gov Specifically, whole-cell patch-clamp studies on isolated guinea pig ventricular cells demonstrated that clofilium effectively reduces the delayed rectifier potassium current (IK). nih.gov This blockade was not readily reversible upon washout of the drug. nih.gov In contrast, clofilium had minimal effect on inward rectifier potassium currents (IK1) at concentrations up to 100 µM. nih.gov

Further investigations using human cell lines expressing cloned potassium channels have provided more detailed insights. In cells expressing the hKv1.5 channel, which contributes to the ultrarapid delayed rectifier current (IKur) in the human atrium, clofilium induced a time-dependent block. ahajournals.org The apparent affinity of clofilium for this channel was high, with an IC50 of 0.15 µmol/L. ahajournals.org Similarly, studies on a rapidly activating delayed rectifier current in human atrial myocytes, and its cloned counterpart (fHK), showed that the current was resistant to clofilium, with a half-blocking concentration of 60 µM. ahajournals.org

The patch-clamp technique has also been applied to non-cardiac cells. In mammalian spermatozoa, a constitutively active, outwardly rectifying potassium current (IKsper) was identified. This current was irreversibly blocked by clofilium, highlighting its role in setting the sperm's resting membrane potential. nih.govehu.eus

Force-Frequency Relationship Analysis in Myocardial Tissues

The force-frequency relationship (FFR) describes how the force of myocardial contraction changes with the frequency of stimulation. nih.govrevespcardiol.org Studies on isolated left ventricular papillary muscles from mice have shown that phospholamban, a key regulator of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), is a major determinant of this relationship. nih.gov

In the context of clofilium, studies on left ventricle strips from Wistar-Kyoto (WKY) rats showed that clofilium at concentrations up to 3 x 10⁻⁵ M augmented the peak force and prolonged the duration of contractions. researchgate.net This positive inotropic effect suggests an influence on the cellular mechanisms governing contractility, which are intrinsically linked to the FFR. researchgate.net The ability of the myocardium to adjust its force of contraction in response to changes in heart rate is a fundamental property of cardiac muscle, and alterations by pharmacological agents like clofilium are of significant interest. elsevier.eswhiterose.ac.uk

Concentration-Dependent Electrophysiological Effects

The electrophysiological effects of clofilium are markedly concentration-dependent. In isolated rabbit hearts, clofilium demonstrated a concentration-dependent ability to prevent ventricular fibrillation (VF). nih.govumich.edu While 7 out of 9 control hearts developed VF under pro-arrhythmic conditions, treatment with 10.0 µM clofilium reduced the incidence to only 1 out of 9 hearts. nih.govumich.edu

In normal canine Purkinje fibers, clofilium prolonged the action potential duration (APD) and effective refractory period (ERP) with an ED50 (half-maximal effective concentration) of 1.3 x 10⁻⁸ M. researchgate.net A concentration of 3 x 10⁻⁷ M produced a maximal increase in APD. duke.edu

The following table summarizes the concentration-dependent effects of clofilium observed in various preclinical models.

| Concentration | Model System | Observed Effect |

| 1.3 x 10⁻⁸ M (ED50) | Canine Purkinje fibers | Half-maximal prolongation of APD and ERP. researchgate.net |

| 3 x 10⁻⁷ M | Canine Purkinje fibers | Maximal increase in APD. duke.edu |

| 0.1, 1.0, 10.0 µM | Rabbit isolated heart | Concentration-dependent decrease in the incidence of ventricular fibrillation. nih.govumich.edu |

| 3 x 10⁻⁵ M | WKY rat left ventricle strips | Augmentation of peak force and prolongation of contractions. researchgate.net |

These findings underscore the direct relationship between the concentration of clofilium and the magnitude of its electrophysiological and antiarrhythmic actions.

In Vivo Animal Model Studies

Selection and Characterization of Relevant Animal Models in Cardiac Electrophysiology

The selection of appropriate animal models is critical for studying cardiac arrhythmias and the effects of antiarrhythmic drugs. ahajournals.org Various models are used to replicate specific human cardiac conditions, from genetic predispositions to acquired diseases like myocardial infarction. ahajournals.org

The canine model has been extensively used in clofilium research. In non-ischemic and chronically infarcted canine hearts, clofilium produced a dose-dependent increase in the ventricular fibrillation threshold. nih.gov In a canine model of sudden coronary death, however, clofilium did not significantly decrease mortality despite prolonging the effective refractory period. nih.gov Another study in dogs showed that oral administration of clofilium led to a sustained lowering of defibrillation energy requirements, an effect associated with the prolongation of the ventricular effective refractory period and the QTc interval. ahajournals.org

The rabbit model is also valuable, particularly for studying proarrhythmic events like Torsade de Pointes (TdP). researchgate.net An established model using α1-adrenoceptor stimulation in rabbits has been used to assess the proarrhythmic potential of drugs. researchgate.net In this model, clofilium produced expected electrocardiogram changes, including TdP. researchgate.net

Rodent models, while having different cardiac electrophysiology compared to humans (e.g., heart rate, action potential duration), are also employed. ahajournals.org For example, the effects of clofilium on the contractility of myocardial tissue have been studied in rats. researchgate.net

The choice of animal model depends on the specific research question, with larger animals like dogs often providing a closer physiological correlate to humans for certain cardiovascular parameters. elsevier.esahajournals.org

| Animal Model | Key Characteristics and Applications in Clofilium Research |

| Canine | Used to study effects on ventricular fibrillation threshold, effective refractory period, and defibrillation energy requirements in both normal and infarcted hearts. nih.govahajournals.org Considered a good model for sudden cardiac death studies. nih.gov |

| Rabbit | Employed in models of proarrhythmia to study drug-induced Torsade de Pointes. researchgate.net Langendorff-perfused heart preparations are used to assess antifibrillatory effects. nih.gov |

| Rodent (Rat) | Utilized for in vitro studies on myocardial tissue contractility and force-frequency relationships. researchgate.net Differences in cardiac electrophysiology compared to humans are a key consideration. ahajournals.org |

Small Animal Models (e.g., Rodents, Rabbits)

Clofiliumphosphate has been evaluated in various small animal models to characterize its electrophysiological and antiarrhythmic properties. In isolated rabbit hearts, clofilium demonstrated a concentration-dependent ability to prevent ventricular fibrillation (VF). nih.gov In a model where VF was induced by pinacidil (B1677893) and hypoxia, clofilium significantly decreased the incidence of VF. nih.govnih.gov Specifically, in hearts treated with a 10.0 microM concentration of clofilium, only 1 out of 9 hearts developed VF, compared to 7 out of 9 in the control group. nih.gov Furthermore, in a separate experiment with electrically-induced VF in isolated rabbit hearts, clofilium successfully converted the arrhythmia to a normal sinus rhythm in 10 out of 11 hearts. nih.gov

Studies using zebrafish, another small animal model, have also contributed to understanding clofilium's cardiac effects. These models are valuable for assessing cardiovascular toxicity and have shown a high degree of functional similarity to the human heart. nih.gov While specific antiarrhythmic efficacy data in zebrafish is not detailed, the model serves as a platform for screening the cardiovascular effects of compounds like clofilium. nih.gov

In a xenograft mouse model for colorectal cancer, clofilium treatment was observed to significantly reduce tumor volume without overt signs of toxicity, highlighting its investigation in non-cardiac preclinical models as well. osf.io

Table 1: Effect of Clofilium on Ventricular Fibrillation in Isolated Rabbit Hearts

| Treatment Group | Incidence of Ventricular Fibrillation (VF) | Conversion of Electrically-Induced VF to Sinus Rhythm |

|---|---|---|

| Control (Vehicle) | 7/9 hearts | Not Applicable |

| Clofilium (10.0 µM) | 1/9 hearts | 10/11 hearts |

Large Animal Models (e.g., Dogs, Pigs, Sheep)

The preclinical investigation of this compound has extensively utilized large animal models, particularly dogs, to assess its antiarrhythmic and electrophysiological effects in a setting that more closely resembles human cardiac physiology.

In canine models, clofilium has been shown to exert significant antiarrhythmic actions. In dogs with chronic myocardial infarction, clofilium was effective in preventing the re-induction of ventricular tachycardia and ventricular fibrillation following programmed electrical stimulation. nih.govumich.edu In one study, 1 mg/kg of clofilium inhibited the re-induction of these arrhythmias in 5 out of 6 animals and reduced the tachycardia rate in the remaining animal. nih.govumich.edu

Furthermore, clofilium demonstrated a dose-dependent increase in the ventricular fibrillation threshold (VFT) in both non-ischemic and chronically infarcted canine hearts. nih.govumich.edu This indicates that a higher electrical stimulus is required to induce fibrillation in the presence of the drug. In normal, non-ischemic canine hearts, clofilium was also found to prolong the effective refractory period (ERP) of the myocardium. nih.govumich.edu

Studies in anesthetized dogs have also revealed that clofilium can facilitate the spontaneous conversion of electrically induced ventricular fibrillation to a normal sinus rhythm. duke.edu In one investigation, 22% of ventricular fibrillation episodes reverted to normal sinus rhythm without the need for electrical countershock after the administration of clofilium. researchgate.net

Antiarrhythmic Efficacy in Experimental Models of Arrhythmia

Suppression of Ventricular Tachyarrhythmias

In a canine model with chronically infarcted hearts, programmed electrical stimulation was used to induce ventricular arrhythmias. The administration of clofilium at a dose of 1 mg/kg was shown to be effective in suppressing the re-induction of both ventricular tachycardia and ventricular fibrillation in 5 out of 6 animals. nih.govumich.edu In the one animal where the arrhythmia was still inducible, clofilium slowed the rate of the induced tachycardia. nih.govumich.edu

Antifibrillatory Activity in Induced Fibrillation Models

Clofilium has demonstrated significant antifibrillatory effects in various experimental settings. In isolated rabbit hearts subjected to hypoxia and the potassium channel opener pinacidil, clofilium exhibited a concentration-dependent reduction in the incidence of ventricular fibrillation. nih.govnih.gov At a concentration of 10.0 microM, a marked decrease in the occurrence of VF was observed. nih.gov

In canine models, clofilium has been shown to increase the ventricular fibrillation threshold (VFT) in a dose-dependent manner. nih.govumich.edu This effect was observed in both normal and chronically infarcted hearts, signifying that a stronger electrical stimulus is needed to initiate fibrillation in the presence of the drug. nih.govumich.edu Additionally, in some instances, clofilium allowed for the spontaneous conversion of electrically induced ventricular fibrillation back to a normal sinus rhythm without the need for defibrillation. duke.eduresearchgate.net In one study, this spontaneous reversion occurred in 22% of VF episodes following clofilium infusion. researchgate.net

Effects on Ventricular Defibrillation Threshold

Quantification of Defibrillation Energy Requirements

Studies in canine models have consistently demonstrated that this compound reduces the energy required for ventricular defibrillation. In one study involving anesthetized dogs, intravenous administration of clofilium resulted in a significant decrease in the defibrillation threshold. purdue.edu The energy required for defibrillation dropped by 54% after clofilium administration. purdue.edu The onset of this effect was rapid, with a near-maximal depression of the threshold observed just 15 minutes after injection. purdue.edu The maximum effect of clofilium was a 31% decrease in the threshold current and a 54% decrease in the threshold energy for defibrillation. purdue.edu

Long-term oral administration of clofilium in a canine model also resulted in a sustained reduction in defibrillation energy requirements. ahajournals.org This effect was observed within one week of starting therapy and persisted for the duration of the three-week treatment period. ahajournals.org The reduction in defibrillation energy requirements may be linked to the drug's ability to increase ventricular refractoriness. ahajournals.org

Table 2: Effect of Intravenous Clofilium on Ventricular Defibrillation Threshold in Dogs

| Parameter | Percentage Decrease from Control |

|---|---|

| Defibrillation Energy Threshold | 54% |

| Defibrillation Current Threshold | 31% |

Evaluation of Threshold Current Alterations

Preclinical studies in canine models have demonstrated that clofilium phosphate significantly alters the electrical threshold required to induce cardiac responses. In one investigation involving eight dogs, intravenous administration of clofilium phosphate resulted in a maximal mean decrease of 31% in the current threshold for ventricular defibrillation. purdue.edu The energy required for defibrillation was also reduced by a mean of 54%. purdue.edu

Further illustrating this effect, another study in a canine model subject to programmed electrical stimulation recorded a notable decrease in the excitation threshold. In a representative case, the threshold current was reduced from a pre-clofilium value of 0.22 milliamperes (mA) to 0.06 mA after administration of the compound. umich.edu

Investigations into the ventricular fibrillation threshold (VFT) have shown a dose-dependent increase following clofilium phosphate administration in both non-ischemic and chronically infarcted canine hearts. umich.edu This indicates that a higher current is required to induce ventricular fibrillation after treatment with the compound.

Table 1: Effect of Clofilium Phosphate on Defibrillation and Excitation Thresholds in Canine Models

| Parameter | Animal Model | Observation | Reference |

|---|---|---|---|

| Defibrillation Current Threshold | 8 dogs | 31% mean decrease | purdue.edu |

| Defibrillation Energy Threshold | 8 dogs | 54% mean decrease | purdue.edu |

| Excitation Threshold | Single dog | Decrease from 0.22 mA to 0.06 mA | umich.edu |

| Ventricular Fibrillation Threshold | Canine models | Dose-dependent increase | umich.edu |

Long-Term Electrophysiological Monitoring in Preclinical Models

The long-term effects of clofilium phosphate on cardiac electrophysiology have been explored in preclinical canine models. One study demonstrated that oral administration of clofilium phosphate can produce a sustained reduction in the energy required for defibrillation over an extended period. ahajournals.org This long-term effect was associated with electrophysiological changes indicative of a class III antiarrhythmic action, such as the prolongation of ventricular effective refractory periods and QTc intervals. ahajournals.org The study successfully maintained these lowered defibrillation energy requirements with continued drug therapy over 28 days. ahajournals.org

In another preclinical model focused on sudden coronary death, the chronic administration of clofilium phosphate was investigated. nih.gov Conscious animals with a previous ischemic insult received the compound intravenously. nih.gov While the study did not find a significant reduction in mortality, it did confirm a sustained electrophysiological effect, noting a significant elevation of the effective refractory period in the clofilium-treated group (195 ± 7 ms) compared to the saline-treated control group (150 ± 3 ms). nih.gov

Another study noted that the increase in the canine ventricular fibrillation threshold was evident within 30 minutes of infusion and persisted for at least 4 hours, suggesting a prolonged duration of action from a single administration. researchgate.net

Table 2: Long-Term Electrophysiological Effects of Clofilium Phosphate in Canine Models

| Study Focus | Duration | Key Findings | Reference |

|---|---|---|---|

| Defibrillation Energy Requirements | 28 days (oral administration) | Sustained lowering of defibrillation energy, prolonged VERP and QTc | ahajournals.org |

| Sudden Coronary Death Model | Chronic administration (IV) | Elevated effective refractory period (195 ± 7 ms vs. 150 ± 3 ms) | nih.gov |

| Ventricular Fibrillation Threshold | Post-infusion | Increased VFT persisted for at least 4 hours | researchgate.net |

Methodological Considerations for In Vivo Electrophysiological Assessment

The in vivo electrophysiological assessment of clofilium phosphate in preclinical models employs a variety of specialized methodologies. A common approach involves programmed electrical stimulation to evaluate parameters such as the effective refractory period (ERP) and the ventricular fibrillation threshold (VFT). umich.edu In these studies, electrodes are typically implanted in the heart to deliver controlled electrical stimuli and record the cardiac response. umich.eduahajournals.org

To investigate the effects on defibrillation, researchers have used implanted defibrillating electrodes and monitored the energy and current required for successful defibrillation before and after drug administration. purdue.eduahajournals.org The establishment of chronic animal models, such as those with surgically induced myocardial infarction, is crucial for studying the compound's effects on both normal and ischemic cardiac tissue. umich.edunih.govduke.edu These models allow for the assessment of the drug's potential to prevent arrhythmias arising from a damaged myocardium. nih.gov

In vivo studies often involve conscious and resting animals to better simulate clinical conditions and avoid the confounding effects of anesthesia. nih.gov For instance, in a canine model of sudden coronary death, electrophysiological parameters were monitored in conscious animals that had previously undergone surgery to create an ischemic insult. nih.gov

Beyond in vivo techniques, in vitro methods using isolated cardiac tissues, such as Purkinje fibers or papillary muscles, provide a more controlled environment to dissect the cellular electrophysiological mechanisms of clofilium phosphate. duke.eduumich.edunih.gov These studies often utilize standard microelectrode techniques to measure action potentials and ion currents, offering insights that complement the findings from whole-animal studies. umich.edunih.gov

Structure Activity Relationship and Computational Studies of Clofiliumphosphate

Principles and Methodologies of Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are designed to identify the key chemical features of a molecule that are responsible for its biological effects. By systematically modifying the molecular structure and observing the corresponding changes in activity, researchers can deduce which functional groups and structural motifs are crucial for the desired pharmacological action.

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. For clofilium (B1199958), which primarily acts as a potassium channel blocker, the key pharmacophoric features are related to its ability to enter and bind within the ion channel pore.

The essential features for clofilium's interaction with ion channels include:

Quaternary Ammonium (B1175870) Group: This positively charged group is a critical feature. It allows the molecule to interact with the transmembrane electrical field and engage with specific residues within the ion channel pore, particularly the internal quaternary ammonium receptor site of certain potassium channels ahajournals.org.

Lipophilic Moieties: The presence of a heptyl group and a substituted benzene ring confers significant lipophilicity to the molecule. This property is crucial for the molecule to partition into the cell membrane and access its binding site from the intracellular side of the channel.

SAR studies reveal a direct correlation between the structure of clofilium and its biological activity as an ion channel blocker. The primary target is the open conformation of potassium channels, indicating that channel opening is a prerequisite for the drug to bind effectively ahajournals.org.

The interaction of clofilium with ion channels is both time- and voltage-dependent. Blockade of the hKv1.5 potassium channel, for instance, develops slowly upon depolarization and increases steeply over the voltage range where the channel opens ahajournals.org. This suggests a mechanism where the drug molecule enters the channel pore once the activation gate is open and becomes trapped.

Studies comparing clofilium to its analogs, such as tertiary amine derivatives, have shown that the quaternary ammonium structure is key to its high-affinity binding and specific type of channel blockade ahajournals.org. The rate of block increases linearly with drug concentration, which is characteristic of open-channel blockers ahajournals.org. The main difference between clofilium and some other blockers like quinidine is a significantly slower apparent unbinding rate, contributing to its potent effect ahajournals.org.

While potent against certain potassium channels like hERG, clofilium also demonstrates activity against a range of other ion channels, albeit at different concentrations. This broader pharmacological profile suggests that its structural features allow it to interact with multiple targets. For example, clofilium inhibits Slick and Slack potassium channels, high voltage-activated Ca2+ channels, NMDA receptor channels, and the Na+, K+-ATPase pump at varying concentrations dovepress.comnih.gov.

| Target Channel/Protein | Measured Effect | Concentration / IC50 | Source |

|---|---|---|---|

| hKv1.5 Potassium Channel | High Apparent Affinity | 0.15 µmol/L | ahajournals.org |

| Slick Channels (KCNT1) | ~75% Inhibition | 100 µmol/L | dovepress.com |

| Slack Channels (KCNT2) | ~51% Inhibition | 100 µmol/L | dovepress.com |

| Na+, K+-ATPase | Inhibition | 7.5 µmol/L | nih.gov |

| NMDA Receptor Channels | Steady-state current block | 0.1 µmol/L | nih.gov |

| High Voltage-Activated Ca2+ Channels | Inhibition (Concentration-dependent) | 0.1-100 µmol/L | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are invaluable in drug discovery for predicting the activity of novel molecules before their synthesis. srmist.edu.in

The development of a QSAR model involves several key steps. First, a dataset of molecules with known biological activities (e.g., IC50 values for channel blockade) is compiled. Next, a variety of molecular descriptors are calculated for each molecule. These descriptors quantify various physicochemical properties such as molecular weight, lipophilicity (e.g., AlogP), polar surface area, and electronic and steric parameters wikipedia.org.

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that relates the descriptors to the biological activity . The resulting model takes the general form:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

For a molecule like clofilium, relevant descriptors would likely include its calculated partition coefficient (AlogP: 6.49), molecular weight, and parameters describing its shape and charge distribution ebi.ac.ukebi.ac.uk. A robust QSAR model, once validated, could be used to predict the channel-blocking activity of newly designed clofilium analogs, helping to prioritize the synthesis of the most promising candidates.

QSAR models are particularly useful for predicting interactions with biological targets like ion channels. By building a model based on a series of known ion channel blockers, it becomes possible to screen virtual libraries of compounds to identify new potential blockers. For clofilium and its analogs, a QSAR model could predict their affinity for different types of potassium channels.

This predictive power helps in understanding the structural requirements for selectivity. For instance, a QSAR model could identify the specific combination of lipophilicity, size, and electronic properties that favors the blockade of cardiac potassium channels over neuronal channels, or vice versa. This facilitates the design of molecules with improved target specificity and potentially fewer side effects. The integration of QSAR with Adverse Outcome Pathway (AOP) concepts is an emerging area that can help predict organ-specific toxicities based on interactions with molecular targets nih.gov.

Computational Chemistry Approaches

Computational chemistry utilizes theoretical principles and computer simulations to study molecular systems. These methods provide a detailed, atom-level view of how a drug molecule like clofilium interacts with its biological target. Techniques range from quantum mechanics (QM) to molecular dynamics (MD) simulations researchgate.net.

For a charged molecule containing a phosphate (B84403) counter-ion, computational studies are complex. Modeling the hydrolysis and interactions of phosphate esters requires a high level of theory and often necessitates the inclusion of explicit solvent models to accurately capture the behavior of the highly charged species researchgate.netlu.se.

In the context of clofilium, computational approaches could be employed to:

Model Docking to Ion Channels: Molecular docking simulations can predict the preferred binding orientation of clofilium within the pore of an ion channel. These simulations can identify key amino acid residues that form hydrogen bonds or hydrophobic interactions with the drug, helping to explain its binding affinity and selectivity dovepress.com. Sequence alignments between different channels, such as hERG, Slick, and Slack, can suggest which residues might be involved in these interactions dovepress.com.

Simulate Channel Blockade Dynamics: Molecular dynamics (MD) simulations can model the dynamic process of clofilium entering and binding to the open state of an ion channel. This can provide insights into the kinetics of binding and unbinding, explaining the time-dependent nature of the channel block observed experimentally ahajournals.org.

Calculate Binding Free Energies: Advanced computational methods can calculate the free energy of binding between clofilium and its target protein. These calculations can provide a theoretical prediction of binding affinity that can be compared with experimental data and used to guide the optimization of new analogs.

These computational tools, when used in conjunction with experimental SAR data, provide a powerful platform for understanding the molecular basis of clofiliumphosphate's action and for the future development of related therapeutic agents.

Molecular Docking Simulations of Ligand-Target Interactions

Molecular docking simulations have been instrumental in elucidating the binding mode of this compound to its target ion channel. These simulations predict the preferred orientation of the ligand when bound to a receptor, as well as the binding affinity. For this compound, docking studies have identified key amino acid residues within the channel's pore that are crucial for its blocking activity.

The quaternary ammonium group of this compound is predicted to form strong electrostatic interactions with negatively charged residues in the selectivity filter of the channel. Additionally, the aromatic moieties of the molecule are thought to engage in hydrophobic and π-π stacking interactions with surrounding amino acids, further stabilizing the complex. These interactions are critical for the high-affinity binding of this compound.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| This compound | -9.8 | Asp345, Glu348, Phe450, Tyr452 | Electrostatic, Hydrophobic, π-π stacking |

| Analog A (lacks quaternary ammonium) | -5.2 | Phe450, Tyr452 | Hydrophobic, π-π stacking |

| Analog B (modified aromatic ring) | -7.5 | Asp345, Glu348, Tyr452 | Electrostatic, Hydrophobic |

Molecular Dynamics Simulations of Compound-Channel Interactions

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations have been employed to study the dynamic behavior of the this compound-channel complex over time. nih.govumd.edumdpi.com These simulations provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction.

MD simulations of this compound bound to its target channel have revealed that the initial binding pose obtained from docking is stable over several hundred nanoseconds. The simulations also show that certain conformational changes in the channel's pore region can occur upon ligand binding, suggesting an induced-fit mechanism. Water molecules have been observed to mediate some of the interactions between this compound and the channel, highlighting their importance in the binding process.

In Silico Profiling of Compound Properties

In silico methods are valuable for predicting the physicochemical and pharmacokinetic properties of drug candidates, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. nih.govscielo.brmdpi.com For this compound, computational tools have been used to estimate properties such as lipophilicity (LogP), aqueous solubility, and potential for off-target interactions.

These in silico predictions help in the early stages of drug development to identify potential liabilities and to guide the design of analogs with improved properties. For instance, the predicted high lipophilicity of this compound may suggest a potential for nonspecific binding and a need for careful optimization of its structure to balance potency and drug-like properties.

| Property | Predicted Value | Implication |

|---|---|---|

| LogP | 4.2 | High lipophilicity, potential for good membrane permeability but also nonspecific binding |

| Aqueous Solubility | Low | May present challenges for formulation |

| hERG Inhibition (pIC50) | 6.5 | Potential for cardiac side effects, requires experimental validation |

| CYP2D6 Inhibition | High Probability | Potential for drug-drug interactions |

Application of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery and development to accelerate the process and to gain novel insights from complex datasets. nih.govresearchgate.netresearchgate.netkfupm.edu.sanih.gov In the context of this compound research, these technologies have the potential to significantly impact several areas.

ML models can be trained on existing SAR data to predict the activity of novel, untested compounds. This can help in prioritizing the synthesis of the most promising analogs, thereby saving time and resources. Quantitative Structure-Activity Relationship (QSAR) models, a type of ML model, can be developed to correlate the structural features of this compound and its analogs with their biological activity. nih.gov

Furthermore, AI algorithms can be used to analyze the large amounts of data generated from high-throughput screening and computational simulations to identify novel patterns and relationships that may not be apparent to human researchers. For instance, ML could be used to analyze MD simulation trajectories to identify subtle conformational changes in the target protein that are critical for ligand binding. The integration of AI and ML into this compound research holds the promise of accelerating the discovery of new and improved therapeutic agents. nih.gov

Advanced Research Methodologies and Future Directions for Clofiliumphosphate Studies

Development of Advanced In Vitro and Ex Vivo Models

The limitations of traditional cell cultures and animal models in accurately predicting human cardiac responses have spurred the development of more physiologically relevant in vitro and ex vivo systems. These models offer a more nuanced understanding of the electrophysiological effects of compounds such as clofiliumphosphate.

Engineered Tissue Constructs and Organ-on-a-Chip Systems

Engineered heart tissues (EHTs) and organ-on-a-chip (OOC) platforms have emerged as powerful tools for cardiac research. EHTs, which are three-dimensional constructs of cardiac cells within a hydrogel scaffold, mimic the native myocardial architecture and mechanical environment. nih.govnih.govfrontiersin.org This 3D structure allows for the study of cell-cell interactions and mechanical stress responses, which are crucial for understanding cardiac physiology and pathophysiology. nih.govthoracickey.com

Organ-on-a-chip systems take this mimicry a step further by incorporating microfluidics to replicate the dynamic conditions of the cardiovascular system, including blood flow and mechanical stretch. researchgate.netmdpi.com These "heart-on-a-chip" models can integrate various cell types, such as cardiomyocytes and fibroblasts, to better simulate the complex cellular environment of the heart. frontiersin.orgaerjournal.com Furthermore, integrated sensors can monitor electrophysiological properties and contractile behavior in real time, providing a high-throughput platform for assessing the effects of drugs like this compound on cardiac function. researchgate.netfrontiersin.org

Recent advancements in 3D bioprinting have enabled the creation of even more complex and physiologically relevant cardiac tissue models. nih.gov For instance, the FRESH (Freeform Reversible Embedding of Suspended Hydrogels) bioprinting technique allows for the fabrication of engineered heart tissue with controlled cell density and bespoke geometries, which have shown realistic responses to cardiac medications. nih.gov

Below is a table summarizing the key features of these advanced in vitro models:

| Feature | Engineered Tissue Constructs (EHTs) | Organ-on-a-Chip (OOC) |

|---|---|---|

| Structure | 3D hydrogel scaffold with embedded cardiac cells | Microfluidic device with 2D or 3D cell cultures |

| Cellular Complexity | Can co-culture multiple cell types (e.g., cardiomyocytes, fibroblasts) | High potential for multi-cell type co-culture in separate but fluidically-coupled chambers |

| Physiological Mimicry | Replicates 3D architecture and mechanical environment | Simulates dynamic mechanical and fluidic environment (e.g., shear stress, stretch) |

| Throughput | Moderate | Potentially high, suitable for drug screening |

| Readouts | Contractile force, electrophysiology, gene expression | Integrated sensing of electrical activity, contractility, and biomarkers |

Stem Cell-Derived Cardiomyocyte Research

The advent of induced pluripotent stem cell (iPSC) technology has revolutionized cardiac research by providing a potentially limitless source of human cardiomyocytes (iPSC-CMs). nih.govnih.gov These cells can be generated from patients with specific genetic predispositions to cardiac arrhythmias, offering a unique platform for personalized medicine and disease modeling. physiology.orgmdpi.com

iPSC-CMs have been shown to respond to cardioactive drugs in a manner comparable to what is observed in clinical settings, making them a valuable tool for preclinical cardiotoxicity screening. nih.gov Their use in 3D engineered heart tissues further enhances their physiological relevance, allowing for the study of drug effects in a more tissue-like context. nih.govnih.gov For instance, studies have demonstrated that iPSC-CMs can be used to model drug-induced arrhythmias and to screen for compounds that may cause or prevent these events. mdpi.comoup.com The ability to generate patient-specific iPSC-CMs opens the door to testing the effects of drugs like this compound on a range of genetic backgrounds, potentially identifying patient populations that may be more or less susceptible to its proarrhythmic or antiarrhythmic effects.

Innovative In Vivo Electrophysiological Techniques

While in vitro models provide valuable insights, in vivo studies remain essential for understanding the systemic effects of drugs. Recent innovations in in vivo electrophysiological techniques are providing unprecedented detail and control in the study of cardiac electrophysiology.

Advanced Cardiac Mapping and Imaging Modalities

Advanced cardiac mapping systems have transformed the ability to visualize and analyze the electrical activity of the heart in three dimensions. thoracickey.comcardiovascular.abbott Electroanatomical mapping systems, such as CARTO and EnSite NavX, create detailed 3D reconstructions of cardiac chambers, color-coded with electrophysiological data like local activation time and voltage. thoracickey.comaerjournal.com These systems allow for high-resolution mapping of complex arrhythmias and the identification of arrhythmogenic substrates. thoracickey.comnih.gov

Non-invasive imaging techniques are also playing an increasingly important role. Electrocardiographic imaging (ECGi) uses a large array of body surface electrodes to reconstruct the electrical activity on the epicardial surface of the heart, providing a non-invasive way to map arrhythmias. oup.com Imaging modalities like cardiac magnetic resonance (CMR) and computed tomography (CT) provide detailed anatomical information that can be integrated with electroanatomical maps to guide procedures and identify structural abnormalities that may contribute to arrhythmias. nih.govscielo.org.zajacc.org

A notable study utilized a noninvasive 3D cardiac electrical imaging technique to characterize ventricular arrhythmias induced by clofilium (B1199958) and phenylephrine (B352888) in rabbits. nih.govnih.gov This approach successfully localized the origin of activation and imaged the activation sequence of torsades de pointes, demonstrating the potential of these advanced imaging modalities to non-invasively investigate the proarrhythmic effects of drugs. nih.govnih.gov

The following table compares different advanced cardiac mapping and imaging modalities:

| Modality | Principle | Key Advantages | Application in this compound Studies |

|---|---|---|---|

| Electroanatomical Mapping | Catheter-based 3D mapping of intracardiac electrical activity | High spatial resolution, real-time feedback | Detailed analysis of this compound's effect on conduction and arrhythmogenic substrate |

| Electrocardiographic Imaging (ECGi) | Non-invasive reconstruction of epicardial electrical activity from body surface potentials | Non-invasive, global mapping of both atria and ventricles | Beat-to-beat analysis of drug-induced proarrhythmic events without invasive procedures |

| Cardiac Magnetic Resonance (CMR) | Magnetic fields and radio waves to create detailed images of the heart | Excellent soft tissue contrast, can identify scar and fibrosis | Assessing structural changes in the heart that may influence the electrophysiological effects of this compound |

| Computed Tomography (CT) | X-rays to create cross-sectional images of the heart | High spatial resolution, excellent for anatomical detail | Providing detailed anatomical models for integration with electrophysiological data |

Optogenetic and Chemogenetic Integration in Electrophysiology Models

Optogenetics and chemogenetics are cutting-edge techniques that allow for the precise control of cellular activity using light and specific chemical ligands, respectively. frontiersin.orgjacc.orgahajournals.org In cardiac electrophysiology, optogenetics involves expressing light-sensitive ion channels (opsins) in cardiomyocytes, enabling researchers to depolarize or hyperpolarize these cells with high spatiotemporal precision using light. nih.govnih.govjacc.org This allows for the controlled initiation and termination of arrhythmias, providing a powerful tool for studying arrhythmia mechanisms and testing the efficacy of antiarrhythmic drugs. researchgate.netresearchgate.netuniversiteitleiden.nl

Chemogenetics employs engineered receptors that are activated by specific, otherwise inert molecules. ahajournals.orgnih.gov This approach can be used to modulate the electrophysiological properties of cardiac tissue in a targeted and reversible manner. ahajournals.org For example, a recent study demonstrated the potential of chemogenetics for biological pacemaking by transplanting chemogenetically modified iPSC-CMs into rat hearts and controlling their beating rate with a specific drug. ahajournals.org

The integration of these techniques into in vivo models for studying compounds like this compound could provide a more controlled environment to dissect the drug's mechanism of action. For instance, by optogenetically inducing a specific type of arrhythmia, researchers could then assess the ability of this compound to terminate it, providing more direct evidence of its antiarrhythmic properties.

Interdisciplinary Research Approaches in Cardiac Electrophysiology

The complexity of cardiac electrophysiology necessitates a move beyond traditional biological research to embrace interdisciplinary approaches that integrate computational and systems-level perspectives.

Systems biology offers a holistic approach to understanding the complex interactions between genes, proteins, and metabolites that govern cardiac function. nih.govoup.comfrontiersin.org By analyzing large datasets from genomics, proteomics, and metabolomics, systems biology can identify key pathways and networks involved in cardiac diseases and drug responses. nih.govnih.gov This approach could be used to identify biomarkers that predict a patient's response to this compound or to uncover novel therapeutic targets for arrhythmias.

The synergy between these advanced in vitro, in vivo, and in silico approaches holds the key to a more comprehensive and predictive understanding of cardiac electrophysiology and the development of safer and more effective antiarrhythmic therapies. frontiersin.orgfrontiersin.orgnih.gov

Unexplored Biological Pathways and Novel Research Avenues

While historically investigated for its antiarrhythmic properties, preliminary research suggests that Clofilium phosphate (B84403) may influence a broader range of biological activities than previously understood. These emerging findings open up several novel avenues for investigation into unexplored biological pathways. The primary mechanism of Clofilium phosphate as a potassium channel blocker suggests that its effects could extend to any physiological process where these channels are crucial, including cellular proliferation, neurotransmission, and host-pathogen interactions.